((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine
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Overview
Description
((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine is an organic compound that features a sulfonamide linkage between a chloronitrophenyl group and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 4-phenoxyaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the chloronitrophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenoxy group can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of phenolic compounds.
Scientific Research Applications
Chemistry
In chemistry, ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine is used as an intermediate in the synthesis of more complex molecules. It can be employed in the preparation of sulfonamide-based drugs and other bioactive compounds.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide moiety. It may also be explored for its potential as an enzyme inhibitor or as a building block for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitro and phenoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenyl phenyl sulfide
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenyl disulfide
Uniqueness
((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine is unique due to its combination of a sulfonamide linkage with both chloronitrophenyl and phenoxyphenyl groups. This structure imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
IUPAC Name |
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c19-13-6-11-18(17(12-13)21(22)23)27(24,25)20-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHNMGGRTZVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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